Laureth-3 carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Laureth-3 carboxylic acid is typically synthesized through the ethoxylation of lauryl alcohol, followed by carboxylation. The process begins with the addition of ethylene oxide to lauryl alcohol in the presence of an alkaline catalyst such as potassium hydroxide or sodium methoxide . The reaction continues until the desired number of ethylene oxide units are added. The resulting ethoxylate is then carboxylated to form this compound .

Chemical Reactions Analysis

Laureth-3 carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylates.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride for conversion to acid chlorides, and alcohols for esterification . Major products formed from these reactions include esters, amides, and anhydrides .

Scientific Research Applications

Laureth-3 carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

Biology: Employed in membrane protein solubilization and biochemistry studies.

Mechanism of Action

As a surfactant, laureth-3 carboxylic acid reduces the surface tension of aqueous solutions, allowing for easier spreading and mixing of liquids . Its amphiphilic nature enables it to align at the interface of water and oil, facilitating emulsification and solubilization . This property is particularly useful in cosmetic formulations where blending of hydrophilic and lipophilic ingredients is required.

Comparison with Similar Compounds

Laureth-3 carboxylic acid can be compared to other alkyl ether carboxylates such as laureth-4 carboxylic acid and laureth-6 carboxylic acid. These compounds share similar surfactant properties but differ in the number of ethylene oxide units, which affects their solubility and emulsifying capabilities . This compound is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in formulations requiring moderate viscosity and solubility .

Similar Compounds

- Laureth-4 carboxylic acid

- Laureth-6 carboxylic acid

- Sodium laureth sulfate

- Sodium lauryl sulfate

These compounds are also used in various personal care products for their surfactant properties .

Properties

CAS No. |

20858-24-6 |

|---|---|

Molecular Formula |

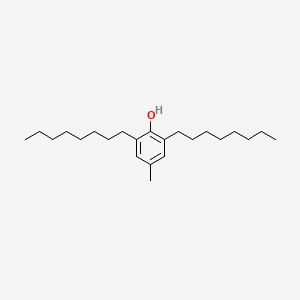

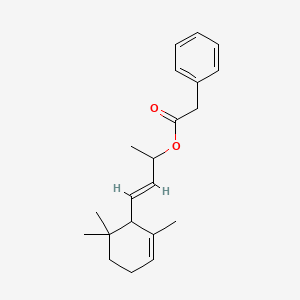

C18H36O5 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

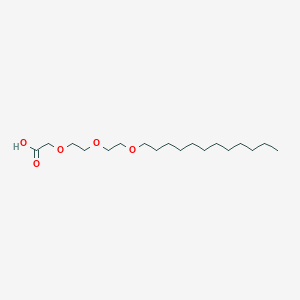

2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |

InChI |

InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20) |

InChI Key |

VUCGAFPTLRWSEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)